Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13088984
InChI: InChI=1S/C12H9BrO3/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6,14H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br
Molecular Formula: C12H9BrO3
Molecular Weight: 281.10 g/mol

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC13088984

Molecular Formula: C12H9BrO3

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate -

Specification

Molecular Formula C12H9BrO3
Molecular Weight 281.10 g/mol
IUPAC Name methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H9BrO3/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6,14H,1H3
Standard InChI Key LQDXYGMUCIPYQD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br

Introduction

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene derivative family. It is characterized by three key functional groups:

  • A bromine atom at the 5th position,

  • A hydroxyl group at the 6th position,

  • A methyl ester group at the 2nd position of the naphthalene ring.

This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in synthetic chemistry and potential pharmaceutical applications.

Molecular Formula and Weight

  • Formula: C12H9BrO3C_{12}H_9BrO_3

  • Molecular Weight: Approximately 281.10 g/mol

Physical Characteristics

  • Appearance: Typically a crystalline solid.

  • Melting Point: Data unavailable in this context but expected to align with similar naphthalene derivatives (~150–200°C).

  • Solubility: Likely soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Synthesis and Preparation

The synthesis of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate typically involves three sequential steps: bromination, esterification, and hydroxylation.

Synthetic Steps

  • Bromination:

    • Starting material: Naphthalene or naphthalene-2-carboxylic acid.

    • Reagent: Bromine (Br2Br_2) in the presence of catalysts such as iron(III) bromide (FeBr3FeBr_3).

    • Outcome: Selective bromination at the 5th position.

  • Esterification:

    • Reagent: Methanol (CH3OHCH_3OH) with a strong acid catalyst like sulfuric acid (H2SO4H_2SO_4).

    • Outcome: Formation of the methyl ester group at the carboxylic acid site.

  • Hydroxylation:

    • Reagent: Hydrogen peroxide (H2O2H_2O_2) or a peracid.

    • Catalyst: Acidic or basic conditions depending on the method.

    • Outcome: Introduction of the hydroxyl group at the 6th position.

Chemical Applications

  • Intermediate in Organic Synthesis:

    • Used as a precursor for more complex organic molecules due to its reactive functional groups.

  • Reactivity Studies:

    • The unique combination of bromine and hydroxyl groups allows for selective chemical modifications.

Comparison with Related Compounds

Compound NameStructural DifferenceKey Properties/Applications
Methyl 5-bromo-2-naphthoateLacks hydroxyl group at the 6th positionReduced hydrogen bonding potential
Methyl 6-bromo-2-naphthoateBromine atom at the 6th instead of the 5thAltered reactivity in electrophilic substitutions
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylateMethoxy group replaces hydroxyl groupIncreased hydrophobicity, reduced polarity

Spectroscopic Data

TechniqueObserved Peaks/Values
IR SpectroscopyBroad O–H stretch (~3200–3500 cm1^{-1}), C=O stretch (~1700 cm1^{-1})
NMR SpectroscopyAromatic protons (~7–8 ppm), –OCH3_3 (~3.8 ppm)
Mass SpectrometryMolecular ion peak at m/z=281m/z = 281

Crystallographic Data

ParameterValue
Crystal SystemLikely monoclinic or triclinic
Space GroupDependent on crystallization conditions
Unit Cell DimensionsVariable based on substituents

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